Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, typically starting with the formation of the nicotinate backbone. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Heterocyclic Compounds: These compounds share the trifluoromethyl group and exhibit similar properties, such as enhanced lipophilicity and metabolic stability.
Trifluoromethylketones: These compounds also contain the trifluoromethyl group and are used in similar applications, particularly in pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate stands out due to its specific structure, which combines the trifluoromethyl group with a nicotinate backbone. This unique combination enhances its stability and bioavailability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 5-carbamothioyl-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-3-18-10(17)7-4-6(9(15)19)5(2)16-8(7)11(12,13)14/h4H,3H2,1-2H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGOABXUIKSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=S)N)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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